molecular formula C11H8N2 B3349720 Imidazo[5,1-a]isoquinoline CAS No. 234-61-7

Imidazo[5,1-a]isoquinoline

Cat. No. B3349720
CAS RN: 234-61-7
M. Wt: 168.19 g/mol
InChI Key: ZAVXICQEZRMZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[5,1-a]isoquinoline is a type of organic compound that belongs to the class of isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo[c]pyridine .


Synthesis Analysis

The synthesis of imidazo[5,1-a]isoquinolines has been a subject of intense research. An efficient and practical strategy for the synthesis of five types of imidazo[5,1-a]isoquinolines has been reported via Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . The structural and substituted diversity at the 5- or 6-position can be precisely controlled by the α-diazoketoester coupling partners .


Molecular Structure Analysis

The molecular structure of imidazo[5,1-a]isoquinoline is complex and involves a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The exact structure can vary depending on the specific type of imidazo[5,1-a]isoquinoline and its synthesis process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[5,1-a]isoquinolines typically involve a [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This process is catalyzed by Cp*RhIII . The structural and substituted diversity at the 5- or 6-position can be precisely controlled by the α-diazoketoester coupling partners .

Future Directions

The future directions in the research of imidazo[5,1-a]isoquinoline could involve further exploration of its synthesis methods, expanding its structural and substituted diversity, and investigating its potential biological activities . Additionally, green methods that support contemporary environmental and safety improvements could be a focus .

properties

IUPAC Name

imidazo[5,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-9(3-1)5-6-13-8-12-7-11(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVXICQEZRMZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482063
Record name Imidazo[5,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[5,1-a]isoquinoline

CAS RN

234-61-7
Record name Imidazo[5,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[5,1-a]isoquinoline
Reactant of Route 2
Imidazo[5,1-a]isoquinoline
Reactant of Route 3
Imidazo[5,1-a]isoquinoline
Reactant of Route 4
Imidazo[5,1-a]isoquinoline
Reactant of Route 5
Imidazo[5,1-a]isoquinoline
Reactant of Route 6
Imidazo[5,1-a]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.